molecular formula C15H28N2O2 B6262162 tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate CAS No. 1782785-66-3

tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate

Cat. No.: B6262162
CAS No.: 1782785-66-3
M. Wt: 268.39 g/mol
InChI Key: OLNPQYNSOSGNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate is a valuable spirocyclic chemical building block specifically designed for research and development applications. This compound features a rigid azaspiro[4.5]decane scaffold, a structure of high interest in medicinal chemistry for creating spatially constrained molecules. The tert-butyloxycarbonyl (Boc) protecting group safeguards the secondary amine, allowing for selective deprotection under mild acidic conditions and facilitating further synthetic manipulation. This reagent is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, particularly in pharmaceutical research for exploring new therapeutic agents. Its applications include serving as a precursor for targeted molecular scaffolds and being employed in the development of compounds for neurological and metabolic disorders research. The product is strictly for professional laboratory research and development purposes and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference only.

Properties

CAS No.

1782785-66-3

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl N-(8-azaspiro[4.5]decan-4-ylmethyl)carbamate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-12-5-4-6-15(12)7-9-16-10-8-15/h12,16H,4-11H2,1-3H3,(H,17,18)

InChI Key

OLNPQYNSOSGNKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC12CCNCC2

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Amine Core

The 8-azaspiro[4.5]decan-1-ylmethyl backbone is synthesized via intramolecular cyclization or Mannich-type reactions . A representative approach involves:

  • Cyclization of aminoketones : Reacting 4-piperidone derivatives with formaldehyde under basic conditions to form the spiro[4.5]decane framework.

  • Reductive amination : Employing sodium cyanoborohydride to reduce imine intermediates generated from cyclohexanone and primary amines.

Example Protocol (Adapted from Patent CN102020589B):

  • Starting material : N-Boc-D-Serine (compound 6, 51.3 g) dissolved in anhydrous ethyl acetate (400 mL).

  • Activation : React with isobutyl chlorocarbonate (37.59 g) and N-methylmorpholine (27.83 g) at −15°C to form a mixed acid anhydride.

  • Condensation : Add benzylamine (29.48 g) in ethyl acetate, warm to 10–15°C, and stir for 2 hours.

  • Workup : Extract with dilute HCl, wash with brine, and crystallize using hexane/ethyl acetate (8:1) to yield 66.3 g (90.2%) of intermediate.

Carbamate Functionalization

The tert-butyl carbamate group is introduced via Boc protection of the primary amine:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP).

  • Conditions : Conducted in dichloromethane or THF at 0–25°C for 12–24 hours.

Optimization Insights:

  • Solvent choice : Ethyl acetate improves solubility of intermediates compared to THF.

  • Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv) enhances phase-transfer alkylation efficiency during methoxy group introduction.

Detailed Synthesis Protocols

Method A: Spirocyclic Core Construction Followed by Boc Protection

Step 1: Synthesis of 8-Azaspiro[4.5]decan-1-ylmethanol

  • React cyclohexanone (10.0 g) with benzylamine (8.2 g) in ethanol under reflux for 6 hours.

  • Reduce the resulting imine with NaBH₄ (4.5 g) in methanol to yield the spirocyclic amine.

Step 2: Boc Protection

  • Dissolve the amine (15.0 g) in DCM (100 mL), add Boc₂O (22.4 g) and DMAP (0.5 g).

  • Stir at 25°C for 12 hours, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1) to obtain the carbamate.

Yield : 78–85% after purification.

Method B: One-Pot Condensation and Cyclization

Procedure :

  • Combine N-Boc-D-Serine (20.0 g), formaldehyde (37% wt, 15 mL), and ammonium acetate (12.0 g) in acetic acid (100 mL).

  • Heat at 80°C for 8 hours, cool, and neutralize with NaOH.

  • Extract with ethyl acetate, dry over MgSO₄, and evaporate to isolate the spirocyclic product.

Yield : 70–75% (requires further recrystallization).

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

  • Low-temperature activation (−15°C) minimizes side reactions during mixed anhydride formation.

  • Ethyl acetate outperforms THF in solubility, enabling higher substrate concentrations (0.5–1.0 M).

Catalytic Systems

CatalystLoading (equiv)Yield ImprovementReference
Tetrabutylammonium bromide0.1+15%
DMAP0.05+10%

Purification Techniques

  • Crystallization : Hexane/ethyl acetate (8:1) achieves >95% purity for intermediates.

  • Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves Boc-protected products.

Challenges and Mitigation Strategies

Stereochemical Control

  • Racemization risk : Use of D-Serine derivatives ensures retention of (R)-configuration at the chiral center.

  • Low-temperature quench : Halts epimerization during workup.

Byproduct Formation

  • N-Benzyl elimination : Minimized by stoichiometric control of benzylamine (1.1 equiv).

  • Over-alkylation : Avoided by incremental addition of methyl sulfate (1.0 equiv) .

Chemical Reactions Analysis

tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products.

Scientific Research Applications

tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic carbamates allows for tailored applications in organic synthesis and drug development. Below is a detailed comparison of tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate with analogous compounds:

Structural Analogues with Substituted Spirocycles

tert-Butyl 8-Methyl-1-azaspiro[4.5]decane-1-carboxylate (3.70) Molecular Formula: C₁₅H₂₇NO₂ Key Features: A methyl group at the 8-position modifies steric bulk and lipophilicity. Synthesized via flash column chromatography (FCC) in 2:3 hexanes/EtOAc, yielding 87% as a clear oil. NMR and IR data confirm the structure .

tert-Butyl 6-Methyl-1-azaspiro[4.5]decane-1-carboxylate (3.71) Molecular Formula: C₁₅H₂₇NO₂ Key Features: Methyl substitution at the 6-position alters ring puckering dynamics (per Cremer-Pople coordinates ). Synthesized similarly to 3.70, with consistent analytical data . Comparison: Positional isomerism (6- vs. 8-methyl) influences conformational flexibility, which may affect binding affinity in target proteins.

tert-Butyl N-{8-Oxa-1-azaspiro[4.5]decan-3-yl}carbamate (CAS 2219371-51-2)

  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Key Features : Replacement of a carbon with oxygen (8-oxa) introduces polarity. Molecular weight: 256.35 g/mol .
  • Comparison : The oxygen atom increases solubility in polar solvents, making it advantageous for aqueous reaction conditions.

Functionalized Analogues

tert-Butyl N-Methyl-N-{6-Methyl-1-Oxa-8-Azaspiro[4.5]decan-3-yl}carbamate (CAS 2060038-82-4)

  • Molecular Formula : C₁₅H₂₈N₂O₃
  • Key Features : N-Methyl and 1-oxa substitutions reduce basicity and steric hindrance. Molecular weight: 284.39 g/mol .
  • Comparison : The N-methyl group diminishes hydrogen-bonding capacity, which could reduce off-target interactions in biological systems.

tert-Butyl (S)-(3,3-Difluoro-8-Azaspiro[4.5]decan-1-yl)carbamate (CAS 2306249-46-5)

  • Molecular Formula : C₁₄H₂₄F₂N₂O₂
  • Key Features : Difluoro substituents at the 3-position enhance electronegativity and metabolic stability. Molecular weight: 290.35 g/mol .
  • Comparison : Fluorine atoms improve pharmacokinetic properties, such as increased half-life and resistance to oxidative metabolism.

Conformational and Spectral Analysis

  • Ring Puckering : Compounds like tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 191805-29-5) exhibit altered puckering dynamics due to the ketone group, as described by Cremer-Pople coordinates .
  • Spectral Data : All analogues show consistent ¹H/¹³C NMR signals for the spirocyclic core (δ ~1.4 ppm for tert-butyl, δ ~3.2 ppm for N-CH₂), with variations in substituent-related peaks (e.g., δ ~2.1 ppm for methyl groups) .

Biological Activity

Tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate is a chemical compound with the molecular formula C15H28N2O2C_{15}H_{28}N_{2}O_{2} and a molecular weight of approximately 254.37 g/mol. This compound features a unique spirocyclic structure, which is significant in various biological activities and potential therapeutic applications.

Structural Information

The structural representation of this compound can be summarized as follows:

  • SMILES : CC(C)(C)OC(=O)NCC1CCCC12CCNCC2
  • InChI Key : OLNPQYNSOSGNKR-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has not been extensively documented in the literature, indicating a need for further research. However, the following aspects provide insights into its potential biological implications:

  • The compound's structure suggests potential interactions with biological targets, possibly influencing neurotransmitter systems or exhibiting effects related to its spirocyclic nature.

2. Pharmacological Properties

  • Preliminary studies suggest that compounds with similar structures might exhibit neuroprotective properties, antioxidant activities, or influence metabolic pathways.

3. Case Studies and Research Findings

PropertyValue
Molecular FormulaC15H28N2O2C_{15}H_{28}N_{2}O_{2}
Molecular Weight254.37 g/mol
CAS Number1824202-09-6
Purity95%
Storage ConditionsKeep in dark place, sealed at room temperature

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+269.22238167.0
[M+Na]+291.20432172.5
[M+NH4]+286.24892174.9

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored, presenting an opportunity for future research to elucidate its pharmacological potential. Investigating its effects on various biological systems could lead to significant findings, especially in the context of neuropharmacology and oxidative stress mitigation.

Recommendations for Further Study

  • In vitro and In vivo Studies : Conduct experiments to assess the biological activity and mechanisms of action.
  • Toxicological Assessments : Evaluate safety profiles to determine therapeutic windows.
  • Comparative Analysis : Investigate similar compounds to establish a broader understanding of structure-activity relationships.

Q & A

Q. What are the key synthetic routes for tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate?

The synthesis typically involves nucleophilic substitution between 8-azaspiro[4.5]decan-1-ylmethylamine and tert-butyl chloroformate under basic conditions (e.g., using triethylamine or sodium bicarbonate). Solvents like dichloromethane or tetrahydrofuran are employed to stabilize intermediates and control reaction kinetics. Post-synthesis purification often requires column chromatography or recrystallization to achieve >95% purity .

Optimization Variables :

ParameterImpact
Solvent polarityAffects reaction rate and intermediate stability
Base strengthInfluences deprotonation efficiency of the amine
TemperatureHigher temperatures accelerate reactions but may promote side products

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and spirocyclic conformation .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify carbamate and spirocyclic moieties (e.g., tert-butyl protons at ~1.4 ppm, sp3^3-hybridized carbons at 30–50 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ≈ 295.35 g/mol) .

Q. What analytical techniques ensure purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>97%) and detect degradation products .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition typically >150°C) .
  • pH stability assays : Monitor carbamate hydrolysis under acidic/basic conditions (e.g., pH <3 or >10 accelerates degradation) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Design of Experiments (DoE) : Statistically optimize variables like solvent/base ratio, temperature, and stirring rate.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in spirocyclic intermediate formation .
  • Flow chemistry : Continuous flow systems enhance mixing and heat transfer, improving reproducibility .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the spirocyclic moiety may fit into hydrophobic enzyme pockets .
  • Molecular Dynamics (MD) : Models solvation effects and conformational flexibility in aqueous environments .

Q. How should contradictory bioactivity data across studies be resolved?

  • Replicate assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity if fluorescence-based assays show variability .
  • Meta-analysis : Compare structural analogs (e.g., tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate) to identify conserved structure-activity relationships .

Q. What strategies mitigate instability during long-term storage?

  • Lyophilization : Freeze-drying in amber vials under inert gas (N2_2/Ar) prevents hydrolysis and oxidation .
  • Excipient screening : Add stabilizers like trehalose or cyclodextrins to amorphous solid dispersions .
  • Real-time stability testing : Monitor degradation kinetics at 25°C/60% RH over 6–12 months using accelerated aging models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.